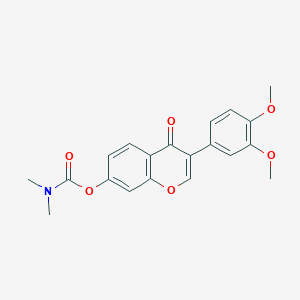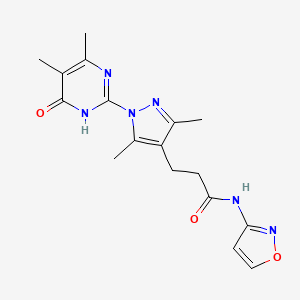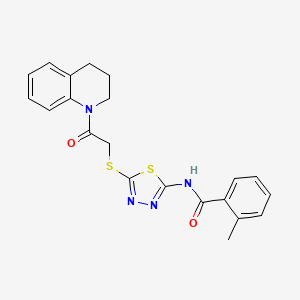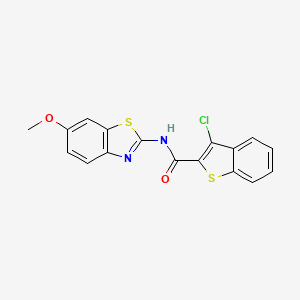
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of coumarin (4H-chromen-4-one) with a dimethylcarbamate group and a 3,4-dimethoxyphenyl group attached . Coumarins are a type of aromatic organic compound and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group is a common structure in organic chemistry and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carbamate group could potentially affect its solubility and stability .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Variants and Spectroscopic Data : Novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, including oxo- and thio-analogues, were synthesized. These compounds were characterized using microwave synthesis and spectroscopic data analysis, essential for successful synthesis, especially for sulfur-containing carbamates (Janse van Rensburg & Robinson, 2009).
Crystal Structure Analysis : The crystal structure of a related compound, Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], was determined using X-ray crystallography. This study contributed to the understanding of molecular conformation and binding interactions in these compounds (Penkova, Retailleau, & Manolov, 2010).
Molecular Modeling and Activity Analysis
Ab Initio and NMR Investigations : Research into the barrier to internal rotation of various oxo- and thio-analogues of 2-Oxo-2H-chromen-7-yl dimethylcarbamates was conducted. This included variable temperature and exchange spectroscopy NMR, as well as ab initio modeling, to evaluate the influence of heteroatoms on rotation for amides and thioamides (Janse van Rensburg, Robinson, & Kruger, 2011).
Selective COX-2 Inhibition Study : A related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, was characterized and investigated as a novel selective COX-2 inhibitor. This study combined single X-ray crystallographic analysis with in silico studies to understand the molecular basis of COX-2 selectivity (Rullah et al., 2015).
Pharmaceutical and Biological Applications
Effect on Atopic Dermatitis-Like Lesions : A study investigated the effects of a novel chemical, (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate, on atopic dermatitis. It focused on the anti-inflammatory effects on immune cells in vitro and atopic dermatitis-like lesions in vivo, showing significant results (Kim et al., 2012).
Metabolic Study of HM-30181 : HM-30181, a related compound, was studied for its in vitro and in vivo metabolic pathway in rats. This research provides insights into the metabolic routes of such compounds, essential for pharmaceutical applications (Paek et al., 2006).
Antioxidant Activity Study : Chromones and xanthones, including related compounds, were synthesized and assessed for their scavenging activities against both reactive oxygen and nitrogen species. This research contributes to understanding the antioxidant properties of these compounds (Proença et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)27-13-6-7-14-17(10-13)26-11-15(19(14)22)12-5-8-16(24-3)18(9-12)25-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSZPLWXFDYAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)


![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)
![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)
![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)

![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)
![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)